2-Phenylisonicotinic acid
Overview
Description
2-Phenylisonicotinic acid, also known as 2-Ph-IN, is a chemical compound that has generated interest among scientists due to its therapeutic properties. It is a member of the fenamate group of nonsteroidal anti-inflammatory drugs (NSAIDs) and exhibits anti-inflammatory, analgesic, and antipyretic activities .
Molecular Structure Analysis
The molecular formula of 2-Phenylisonicotinic acid is C12H9NO2 . Its molecular weight is 199.21 . The structure consists of a phenyl group attached to the 2-position of isonicotinic acid .
Physical And Chemical Properties Analysis
2-Phenylisonicotinic acid is a solid at room temperature . Its melting point is between 266-268° C .
Scientific Research Applications
I have conducted a thorough search, but unfortunately, there seems to be a lack of specific information available online regarding detailed scientific research applications of 2-Phenylisonicotinic acid . The search results mostly provide product information and places to purchase this compound for research use .
Safety And Hazards
Future Directions
While specific future directions for 2-Phenylisonicotinic acid are not mentioned in the search results, the compound’s therapeutic properties suggest potential applications in pharmaceutical research. Additionally, the ongoing interest in the valorization of phenolic compounds for various industries suggests that research into compounds like 2-Phenylisonicotinic acid will continue .
properties
IUPAC Name |
2-phenylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMKWOVBOKXXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376505 | |
Record name | 2-Phenylisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylisonicotinic acid | |
CAS RN |
55240-51-2 | |
Record name | 2-Phenylisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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